

cobalt tungsten binary phase diagram explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt;tungsten

Cat. No.: B14726072

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An In-depth Technical Guide to the Cobalt-Tungsten (Co-W) Binary Phase Diagram

Introduction

The cobalt-tungsten (Co-W) binary system is of significant metallurgical importance, forming the basis of various high-performance materials, including superalloys and cemented carbides. A thorough understanding of its phase diagram is crucial for the design, processing, and application of these materials. The diagram describes the equilibrium phases that form at different temperatures and compositions, dictating the resulting microstructure and mechanical properties. This guide provides a detailed technical explanation of the Co-W phase diagram, supported by quantitative data, experimental methodologies, and graphical representations.

Phases and Solid Solutions

The Co-W system is characterized by terminal solid solutions and the formation of two key intermetallic compounds.

- (α Co) and (ϵ Co): Cobalt exists in two allotropic forms. The high-temperature face-centered cubic (FCC) phase is denoted as (α Co), while the low-temperature hexagonal close-packed (HCP) phase is (ϵ Co). The transformation temperature is approximately 422°C.[1] Tungsten exhibits considerable solubility in the (α Co) phase at elevated temperatures.
- (W): The tungsten-rich terminal solid solution, based on the body-centered cubic (BCC) crystal structure of tungsten. The solid solubility of cobalt in tungsten is very low, with a maximum of 0.9 atomic percent (at. %).[2]

- Co_7W_6 (μ phase): This intermetallic compound has a rhombohedral crystal structure.[1][2] It forms through a peritectic reaction at high temperatures.[3] The homogeneity range of the μ -phase extends to both sides of its stoichiometric ratio.[2]
- Co_3W (κ phase): This intermetallic phase possesses a hexagonal D_{019} structure.[1][2] It forms at a lower temperature via a peritectoid reaction and has a very narrow homogeneity range.[2]

Invariant Reactions

The key transformations in the Co-W system occur at specific temperatures and compositions, known as invariant reactions. These reactions involve three phases at equilibrium and are summarized in the table below.

Reaction Type	Temperature (°C)	Composition (at. % Co)	Reaction Equation
Peritectic	1689 ± 15	~71	$\text{L} + (\text{W}) \leftrightarrow \text{Co}_7\text{W}_6 (\mu)$
Eutectic	1471 ± 5	~79	$\text{L} \leftrightarrow (\alpha\text{Co}) + \text{Co}_7\text{W}_6 (\mu)$
Peritectoid	1093 ± 5	~75	$(\alpha\text{Co}) + \text{Co}_7\text{W}_6 (\mu) \leftrightarrow \text{Co}_3\text{W}$
Allotropic	~422	(Pure Co)	$(\alpha\text{Co}) \leftrightarrow (\epsilon\text{Co})$

Data sourced from references[1][2][3].

Crystallographic Data

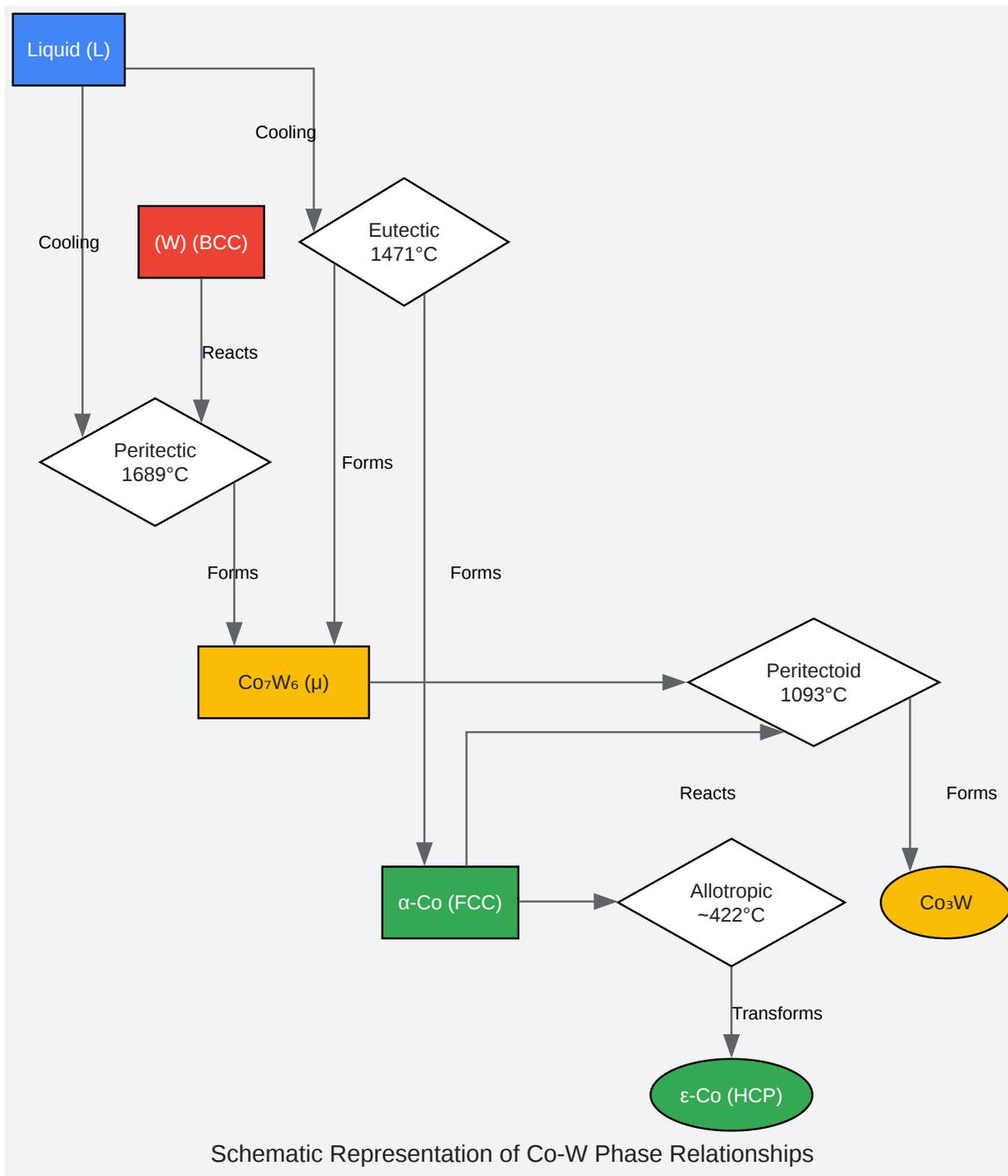
The crystal structure of each phase is a fundamental property that influences the material's behavior. The crystallographic data for the phases in the Co-W system are detailed below.

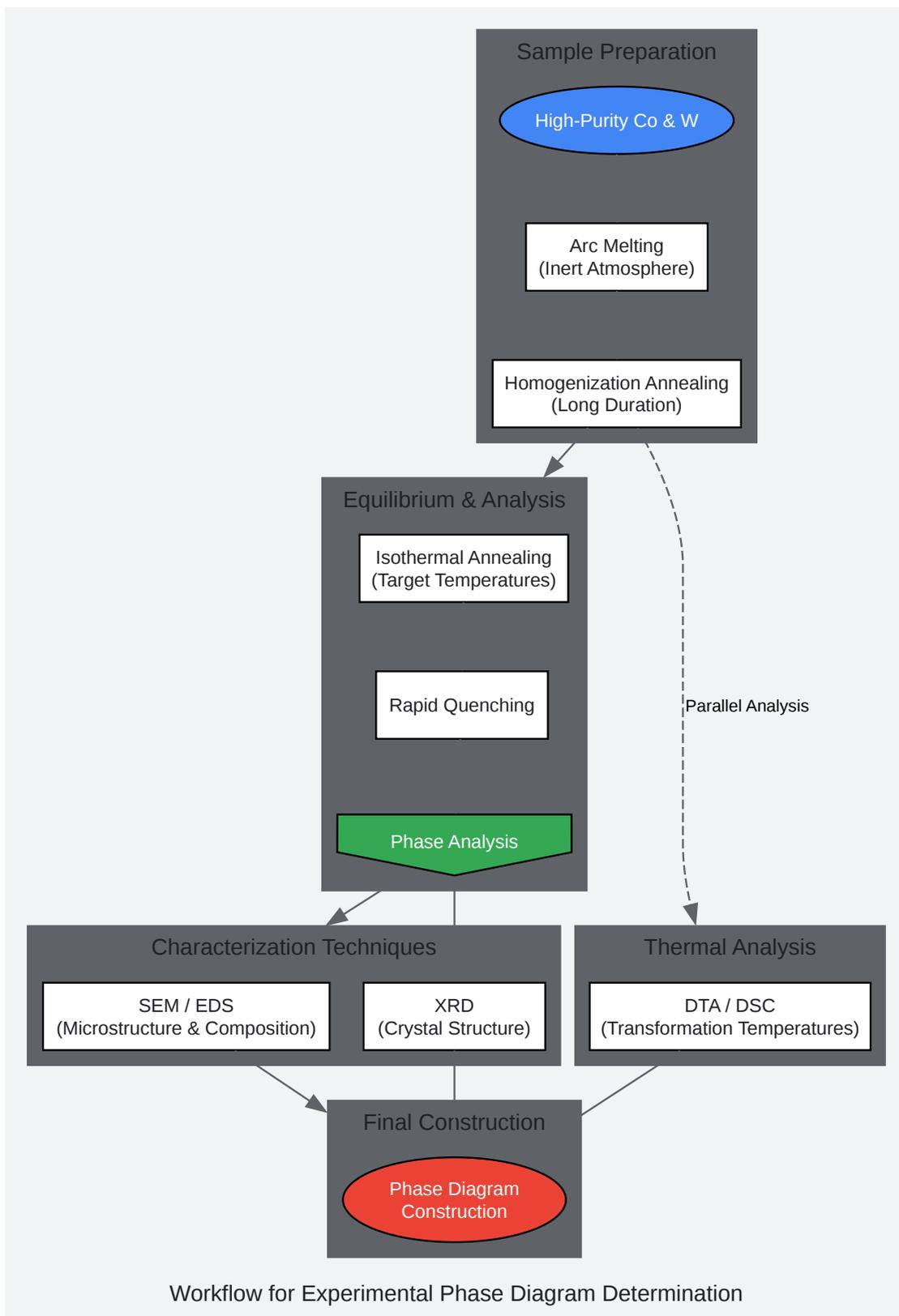
Phase	Pearson Symbol	Space Group	Prototype	Crystal System
(α Co)	cF4	Fm-3m	Cu	Cubic (FCC)
(ϵ Co)	hP2	P6 ₃ /mmc	Mg	Hexagonal (HCP)
(W)	cI2	Im-3m	W	Cubic (BCC)
Co ₇ W ₆ (μ)	hR39	R-3m	W ₆ Fe ₇	Rhombohedral
Co ₃ W	hP8	P6 ₃ /mmc	Ni ₃ Sn	Hexagonal

Data sourced from references[1][2].

Phase Diagram Visualization

A schematic representation of the logical relationships within the Co-W phase diagram helps to visualize the stability of different phases as a function of temperature and composition.





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- To cite this document: BenchChem. [cobalt tungsten binary phase diagram explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14726072#cobalt-tungsten-binary-phase-diagram-explained]

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